molecular formula C11H12FN3 B11063484 1-(4-Fluoro-benzyl)-5-methyl-1H-pyrazol-3-ylamine

1-(4-Fluoro-benzyl)-5-methyl-1H-pyrazol-3-ylamine

Cat. No.: B11063484
M. Wt: 205.23 g/mol
InChI Key: GHXDTVQDHMPRFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorobenzyl)-5-methyl-1,2-dihydro-3h-pyrazol-3-imine is a synthetic organic compound characterized by the presence of a fluorobenzyl group attached to a pyrazol-imine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorobenzyl)-5-methyl-1,2-dihydro-3h-pyrazol-3-imine typically involves the reaction of 4-fluorobenzyl bromide with a suitable pyrazole derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorobenzyl)-5-methyl-1,2-dihydro-3h-pyrazol-3-imine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzyl)-5-methyl-1,2-dihydro-3h-pyrazol-3-imine involves its interaction with specific molecular targets. The fluorobenzyl group enhances the compound’s ability to bind to hydrophobic pockets in proteins, while the pyrazol-imine core can form hydrogen bonds with active site residues. This dual interaction mechanism allows the compound to modulate the activity of enzymes and receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(4-Fluorobenzyl)-5-methyl-1,2-dihydro-3h-pyrazol-3-imine stands out due to its unique combination of a fluorobenzyl group and a pyrazol-imine core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H12FN3

Molecular Weight

205.23 g/mol

IUPAC Name

1-[(4-fluorophenyl)methyl]-5-methylpyrazol-3-amine

InChI

InChI=1S/C11H12FN3/c1-8-6-11(13)14-15(8)7-9-2-4-10(12)5-3-9/h2-6H,7H2,1H3,(H2,13,14)

InChI Key

GHXDTVQDHMPRFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC2=CC=C(C=C2)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.